molecular formula C15H13NO3 B170493 4-[(2-methylbenzoyl)amino]benzoic Acid CAS No. 108166-22-9

4-[(2-methylbenzoyl)amino]benzoic Acid

Cat. No.: B170493
CAS No.: 108166-22-9
M. Wt: 255.27 g/mol
InChI Key: BSPKKSHJCXDTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the chemical formula C15H13NO3. It is a white solid with a melting point of about 148-150 degrees Celsius. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is often used as an intermediate in organic synthesis and as an important starting material in the preparation of other organic compounds .

Preparation Methods

The preparation of 4-[(2-methylbenzoyl)amino]benzoic acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions . The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]

In industrial production, this reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

4-[(2-methylbenzoyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4-[(2-methylbenzoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

4-[(2-methylbenzoyl)amino]benzoic acid, also known by its CAS number 108166-22-9, is an aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : this compound

The structure features a benzoic acid moiety with an attached amine group, which is further substituted by a 2-methylbenzoyl group. This configuration is essential for its biological activity.

Antimicrobial Activity

Recent studies indicate that derivatives of 4-aminobenzoic acid, including this compound, exhibit significant antimicrobial properties. The mechanism often involves interference with folate synthesis pathways in bacteria, similar to the action of sulfonamide antibiotics. This compound has shown effectiveness against various bacterial strains, enhancing its potential as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that modifications of the PABA structure can yield compounds with improved cytotoxicity against cancer cell lines. For instance, derivatives have shown enhanced radical scavenging properties and increased toxicity towards cancer cells. The presence of the aromatic groups in this compound contributes to its ability to disrupt cellular processes in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : Similar to other PABA derivatives, this compound may inhibit dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.
  • Radical Scavenging : The compound exhibits antioxidant properties that can neutralize free radicals, thereby protecting cells from oxidative stress.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various PABA derivatives against Escherichia coli and Staphylococcus aureus, finding that this compound significantly inhibited bacterial growth at concentrations as low as 15 µM .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can reduce cell viability in multiple cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis and disrupting mitochondrial function .
  • Chemical Modifications : Researchers have synthesized several analogs of this compound to assess their biological activity. Some modifications resulted in compounds with enhanced lipophilicity and improved cellular uptake, leading to greater efficacy against resistant bacterial strains and cancer cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in MCF-7 cells
Folate Synthesis InhibitionInterferes with bacterial folate metabolism

Properties

IUPAC Name

4-[(2-methylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKKSHJCXDTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469507
Record name 4-[(2-methylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108166-22-9
Record name 4-[(2-methylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.